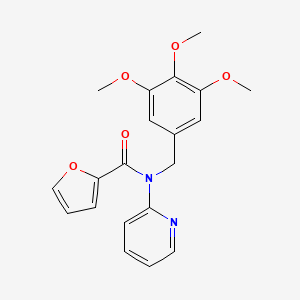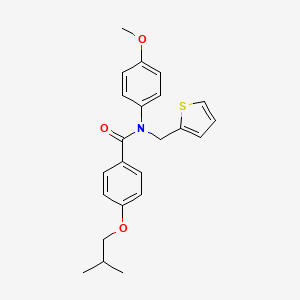![molecular formula C20H30N6O5S B14986874 4-[1-[[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]-4-piperidinyl]morpholine CAS No. 931967-81-6](/img/structure/B14986874.png)
4-[1-[[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]-4-piperidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2,5-DIETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]PIPERIDIN-4-YL}MORPHOLINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-{1-[2,5-DIETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]PIPERIDIN-4-YL}MORPHOLINE involves multiple steps. One common synthetic route includes the reaction of 2,5-diethoxy-4-(morpholin-4-yl)aniline with a sulfonyl chloride derivative under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-{1-[2,5-DIETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]PIPERIDIN-4-YL}MORPHOLINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The tetrazole ring and sulfonyl group play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar compounds include:
2,5-Diethoxy-4-morpholinoaniline: Shares the diethoxy and morpholine groups but lacks the tetrazole and sulfonyl functionalities.
4-(1-{[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-piperidinyl)morpholine: Similar structure but may have different substituents on the piperidine ring. The uniqueness of 4-{1-[2,5-DIETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]PIPERIDIN-4-YL}MORPHOLINE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
931967-81-6 |
|---|---|
Molecular Formula |
C20H30N6O5S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[1-[2,5-diethoxy-4-(tetrazol-1-yl)phenyl]sulfonylpiperidin-4-yl]morpholine |
InChI |
InChI=1S/C20H30N6O5S/c1-3-30-18-14-20(19(31-4-2)13-17(18)26-15-21-22-23-26)32(27,28)25-7-5-16(6-8-25)24-9-11-29-12-10-24/h13-16H,3-12H2,1-2H3 |
InChI Key |
QVQZDDSBVNTEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N2C=NN=N2)OCC)S(=O)(=O)N3CCC(CC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B14986796.png)
![4-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B14986804.png)
![5-[1-hydroxy-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986806.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14986809.png)
![N-(3-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14986816.png)


![N-(2,4-Dimethyl-3-pentanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14986824.png)
![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B14986839.png)
![5-chloro-N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14986867.png)
![5-(1-hydroxy-2-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methyl]phenoxy}ethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986876.png)
![Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate](/img/structure/B14986882.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14986897.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14986899.png)
